molecular formula C18H19NO4 B5200443 N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B5200443
M. Wt: 313.3 g/mol
InChI Key: DDMLPOOTCVWWNU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AMPP is a propanamide derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide is not fully understood. However, it has been suggested that N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide may induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has also been found to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are mediators of inflammation. Additionally, N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to reduce the expression of certain genes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, one of the limitations of using N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is that it is not very water-soluble, which can make it difficult to administer to cells in culture.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide. One area of research could be to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research could be to study its mechanism of action in more detail. Additionally, future research could focus on improving the water solubility of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide to make it more suitable for use in lab experiments.
Conclusion:
In conclusion, N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for further research. The synthesis method of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide is relatively straightforward, and it has been shown to have various biochemical and physiological effects. However, its limitations in terms of water solubility may present challenges in lab experiments. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide and to investigate its potential as a therapeutic agent.

Synthesis Methods

N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-Acetylphenol with 4-Methoxyphenol in the presence of a base. The resulting intermediate is then reacted with 2-Bromo-1-phenylethanone to yield the final product, N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide. Other methods such as the use of palladium-catalyzed cross-coupling reactions and the use of microwave irradiation have also been reported.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(20)14-5-4-6-15(11-14)19-18(21)13(2)23-17-9-7-16(22-3)8-10-17/h4-11,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMLPOOTCVWWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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